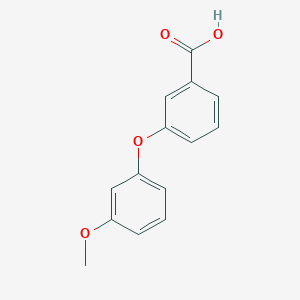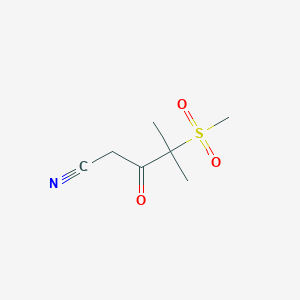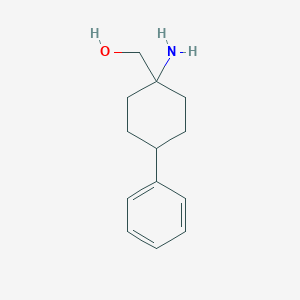
(1-amino-4-phenylcyclohexyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-amino-4-phenylcyclohexyl)methanol, also known as 1-Aminocyclohexanol or 1-ACH, is an organic compound containing a cyclohexane ring and an amino group. It has been studied extensively in the fields of medicinal chemistry, organic synthesis, and biochemistry. 1-ACH has a wide range of applications in scientific research, including in the synthesis of new compounds, in the study of biochemical and physiological processes, and in the development of new drugs.
科学的研究の応用
1-ACH has numerous applications in scientific research. It has been used in the synthesis of new compounds, such as pharmaceuticals and other organic molecules. It can also be used as a building block for the synthesis of peptides and other biologically active molecules. In addition, 1-ACH has been used in the study of biochemical and physiological processes, such as the metabolism of drugs, the regulation of gene expression, and the action of hormones. It has also been used in the development of new drugs and in the study of drug-receptor interactions.
作用機序
The mechanism of action of 1-ACH is not fully understood. It is believed to interact with certain receptors in the body, such as those involved in the regulation of gene expression, the metabolism of drugs, and the action of hormones. The exact mechanism of action is still being studied, but it is believed to involve the binding of 1-ACH to specific receptors, leading to a change in the activity of the receptor.
Biochemical and Physiological Effects
1-ACH has been shown to have a range of biochemical and physiological effects. In laboratory studies, it has been found to have an inhibitory effect on the activity of certain enzymes, such as those involved in the metabolism of drugs. It has also been found to have an effect on the expression of certain genes, as well as on the activity of certain hormones. In addition, 1-ACH has been found to have an effect on the metabolism of certain drugs, as well as on the action of certain hormones.
実験室実験の利点と制限
1-ACH has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable. It is also relatively non-toxic and has been found to be relatively safe for use in laboratory experiments. However, 1-ACH has some limitations for laboratory experiments. It is not very soluble in water and is not very stable in the presence of light or air. In addition, it is not very soluble in organic solvents, making it difficult to use in certain types of experiments.
将来の方向性
1-ACH has a wide range of potential future applications. It could potentially be used as a building block for the synthesis of new compounds, such as pharmaceuticals and other organic molecules. It could also be used in the study of biochemical and physiological processes, such as the metabolism of drugs, the regulation of gene expression, and the action of hormones. In addition, 1-ACH could be used in the development of new drugs and in the study of drug-receptor interactions. Finally, 1-ACH could be used in the study of the mechanism of action of various drugs and the development of new drugs.
合成法
The synthesis of 1-ACH is achieved by the reaction of 4-phenylcyclohexanol with ammonia and formaldehyde. This reaction is catalyzed by a strong acid such as sulfuric acid, hydrochloric acid, or phosphoric acid. The reaction is typically carried out at temperatures of up to 80°C. The product of the reaction is 1-ACH, which can be isolated by recrystallization or distillation.
特性
IUPAC Name |
(1-amino-4-phenylcyclohexyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c14-13(10-15)8-6-12(7-9-13)11-4-2-1-3-5-11/h1-5,12,15H,6-10,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNUQHXUCXOFBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

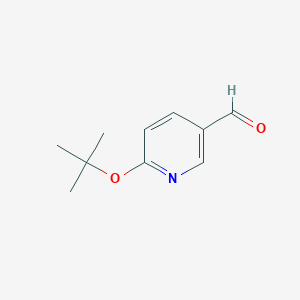

![{[1-(1-benzofuran-2-yl)ethylidene]amino}urea](/img/structure/B6615867.png)
![3-[(3-Pyridinyl)methylene]indolin-2-one](/img/structure/B6615875.png)
![1-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]ethan-1-ol](/img/structure/B6615879.png)

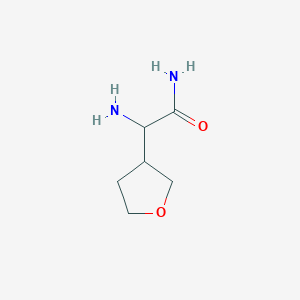
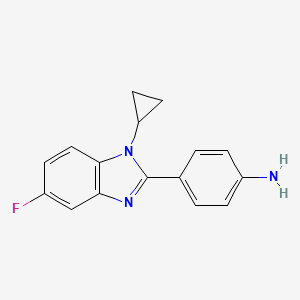
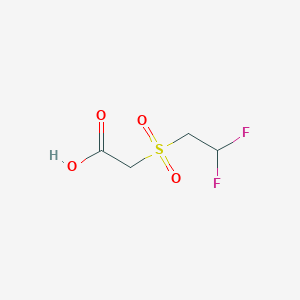
![2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B6615910.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid](/img/structure/B6615926.png)
![3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine](/img/structure/B6615944.png)
